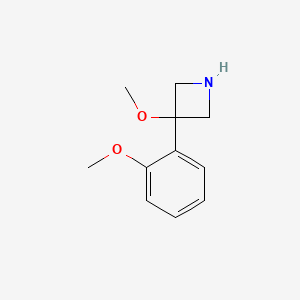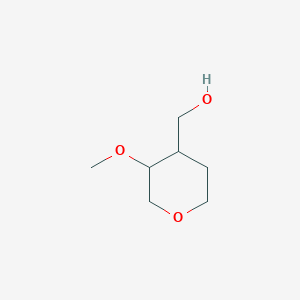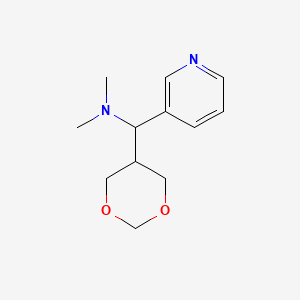
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)méthanamine est un composé organique qui présente une combinaison unique d'un cycle dioxane et d'un cycle pyridine
Méthodes De Préparation
La synthèse du 1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)méthanamine implique généralement les étapes suivantes :
Formation du cycle dioxane : Le cycle dioxane peut être synthétisé par une réaction de cyclisation impliquant des diols et des aldéhydes ou des cétones en milieu acide.
Introduction du cycle pyridine : Le cycle pyridine est introduit par une réaction de substitution nucléophile, où un dérivé de pyridine approprié réagit avec l'intermédiaire dioxane.
Diméthylation : La dernière étape consiste en la diméthylation du groupe amine, qui peut être réalisée à l'aide de réactifs tels que l'iodure de méthyle en présence d'une base.
Les méthodes de production industrielles peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de réacteurs à flux continu pour améliorer l'efficacité de la réaction .
Analyse Des Réactions Chimiques
1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent les groupes fonctionnels sur les cycles pyridine ou dioxane. Les réactifs courants comprennent les halogénures et les alcoolates.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)méthanamine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques
Mécanisme d'action
Le mécanisme d'action du 1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)méthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)méthanamine peut être comparé à des composés similaires tels que :
1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-2-yl)méthanamine : Structure similaire mais avec une position différente du cycle pyridine.
1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-4-yl)méthanamine : Autre isomère de position avec le cycle pyridine en position 4.
1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)éthanamine : Structure similaire mais avec un groupe éthyle au lieu d'un groupe méthylène.
La singularité du 1-(1,3-dioxan-5-yl)-N,N-diméthyl-1-(pyridin-3-yl)méthanamine réside dans sa combinaison spécifique de groupes fonctionnels et de leurs positions, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)12(10-4-3-5-13-6-10)11-7-15-9-16-8-11/h3-6,11-12H,7-9H2,1-2H3 |
Clé InChI |
SMZVRZPJXBGNFT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1COCOC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
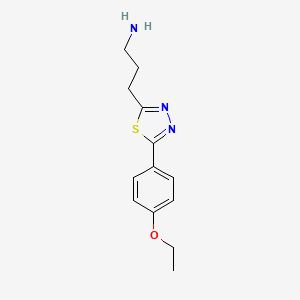
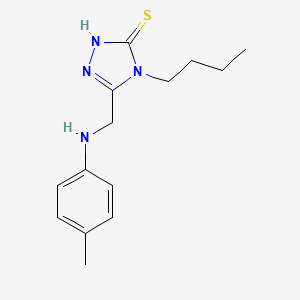
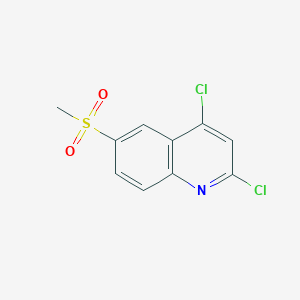


![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
